molecular formula C11H15ClN2O B6276799 [1-(1,2-benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2763776-80-1

[1-(1,2-benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No. B6276799
CAS RN: 2763776-80-1
M. Wt: 226.7
InChI Key:
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Description

1-(1,2-benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride, commonly referred to as BOMHCl, is an organic compound that is used in a variety of scientific research applications. This compound is a white powder that is soluble in water and is relatively stable. BOMHCl has been used in a variety of research studies, including those related to biochemistry and physiology, as well as in laboratory experiments.

Scientific Research Applications

BOMHCl has been used in a variety of scientific research applications, including those related to biochemistry and physiology. It has been used in studies to investigate the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Additionally, BOMHCl has been used in laboratory experiments to study the effects of various compounds on the body, as well as to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of BOMHCl is not yet fully understood. However, it is believed that the compound acts as a ligand for certain receptors in the body, resulting in the modulation of various biochemical and physiological processes. Additionally, BOMHCl is thought to act as an enzyme inhibitor, which could potentially be used to treat certain diseases or conditions.
Biochemical and Physiological Effects
BOMHCl has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and hormones, as well as to act as an agonist or antagonist of certain receptors. Additionally, BOMHCl has been shown to have anti-inflammatory effects, as well as to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

BOMHCl has several advantages when used in laboratory experiments. It is relatively stable and soluble in water, making it easy to use. Additionally, it is relatively inexpensive and can be synthesized relatively easily. However, BOMHCl also has some limitations. It is not always easy to obtain, and it is not always easy to purify. Additionally, the mechanism of action of BOMHCl is not yet fully understood, which can make it difficult to interpret the results of experiments using the compound.

Future Directions

There are a variety of future directions for research using BOMHCl. One potential direction is to further investigate the mechanism of action of the compound, as well as to study its effects on various biochemical and physiological processes. Additionally, further research could be done to investigate the potential therapeutic applications of BOMHCl, as well as to investigate its potential side effects. Finally, further research could be done to investigate the potential uses of BOMHCl in laboratory experiments, as well as to investigate the advantages and limitations of using the compound in such experiments.

Synthesis Methods

BOMHCl can be synthesized through a variety of methods, including the use of a base-catalyzed condensation reaction between benzoxazole and propan-2-ylmethyl amine. The reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 120-140°C. The reaction is then quenched with aqueous hydrochloric acid, and the product is isolated by filtration and purified using column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1,2-benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride involves the reaction of 2-amino-2-methyl-1-propanol with 6-bromo-1,2-benzoxazole followed by reduction of the resulting intermediate and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "6-bromo-1,2-benzoxazole", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-2-methyl-1-propanol is reacted with 6-bromo-1,2-benzoxazole in the presence of a suitable solvent and a base to form the intermediate [1-(1,2-benzoxazol-6-yl)propan-2-ol].", "Step 2: The intermediate [1-(1,2-benzoxazol-6-yl)propan-2-ol] is then reduced using sodium borohydride to form [1-(1,2-benzoxazol-6-yl)propan-2-yl]amine.", "Step 3: [1-(1,2-benzoxazol-6-yl)propan-2-yl]amine is then reacted with hydrochloric acid to form [1-(1,2-benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride." ] }

CAS RN

2763776-80-1

Product Name

[1-(1,2-benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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